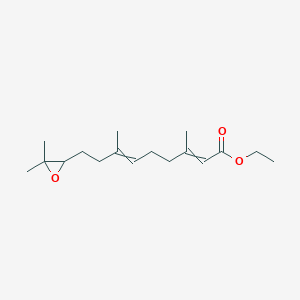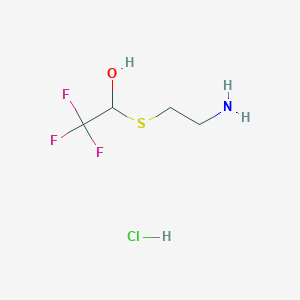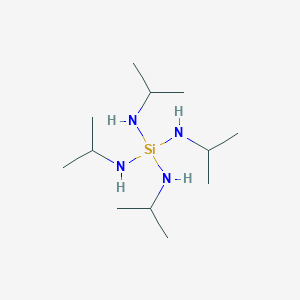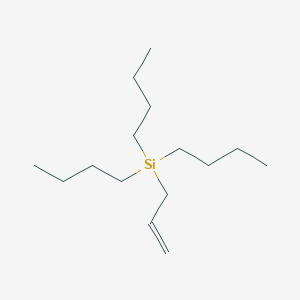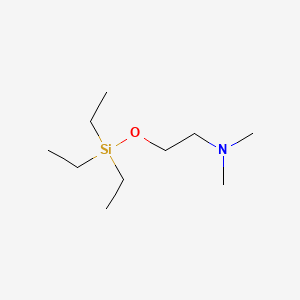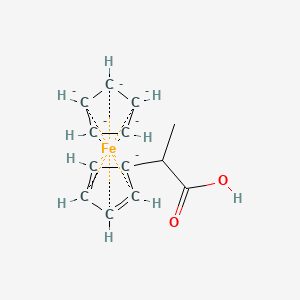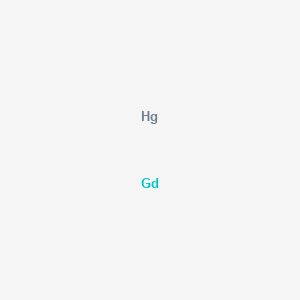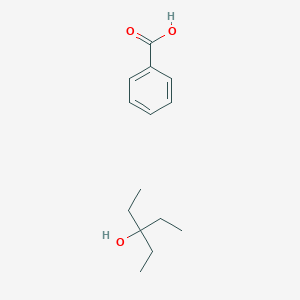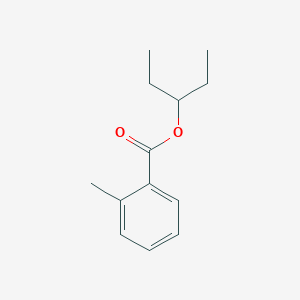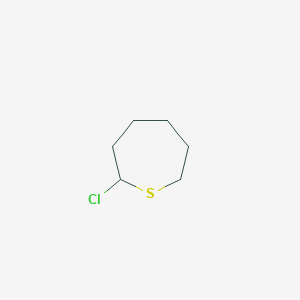
2-Chlorothiepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorothiepane is an organosulfur compound with the molecular formula C5H9ClS It is a member of the thiepane family, which are seven-membered heterocyclic compounds containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothiepane typically involves the chlorination of thiepane. One common method is the reaction of thiepane with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C5H9S+SOCl2→C5H8ClS+SO2+HCl
This method is efficient and yields a high purity product.
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of thionyl chloride to thiepane, followed by purification steps such as distillation to remove by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorothiepane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiepane.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Products include hydroxyl-thiepane, amino-thiepane, and thiol-thiepane.
Oxidation: Products include thiepane sulfoxide and thiepane sulfone.
Reduction: The major product is thiepane.
Aplicaciones Científicas De Investigación
2-Chlorothiepane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Chlorothiepane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The sulfur atom can undergo oxidation or reduction, altering the compound’s reactivity and properties. These interactions are mediated by the compound’s ability to form stable intermediates and transition states during chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorothiophene: A five-membered ring compound with similar reactivity but different ring size and electronic properties.
2-Bromothiepane: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Thiepane: The parent compound without the chlorine substituent, showing different chemical behavior.
Uniqueness
2-Chlorothiepane is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its five-membered and six-membered counterparts. The presence of the chlorine atom also enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
Propiedades
Número CAS |
22342-10-5 |
|---|---|
Fórmula molecular |
C6H11ClS |
Peso molecular |
150.67 g/mol |
Nombre IUPAC |
2-chlorothiepane |
InChI |
InChI=1S/C6H11ClS/c7-6-4-2-1-3-5-8-6/h6H,1-5H2 |
Clave InChI |
NMAAIRVVYHWYJA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(SCC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


